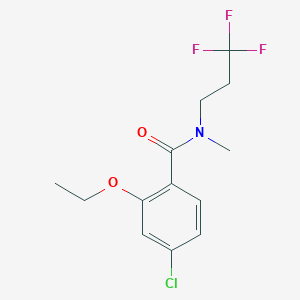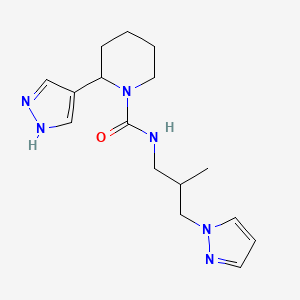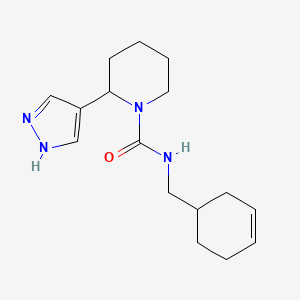
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as TFP or TFPB and is widely used in biochemical and physiological studies.
Mécanisme D'action
TFPB selectively inhibits the activity of PIM kinases by binding to a specific pocket in the kinase domain. This binding prevents the kinase from phosphorylating its substrates, thereby inhibiting downstream signaling pathways that promote cell growth and survival. The anti-inflammatory and anti-fibrotic effects of TFPB are thought to be mediated through its ability to inhibit the activity of other kinases involved in these processes.
Biochemical and Physiological Effects:
Inhibition of PIM kinases by TFPB has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth in preclinical models. TFPB has also been shown to reduce inflammation and fibrosis in animal models of chronic inflammatory and fibrotic diseases. However, the effects of TFPB on normal cells and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFPB in lab experiments is its specificity for PIM kinases, which allows for the selective inhibition of these kinases without affecting other signaling pathways. However, TFPB is a relatively new compound and its effects on normal cells and tissues are not well characterized. Additionally, TFPB has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
Future research on 4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide should focus on further elucidating its mechanism of action and its effects on normal cells and tissues. Additionally, the development of more soluble analogs of TFPB could improve its usefulness in certain experimental settings. Finally, the potential clinical applications of TFPB for the treatment of cancer and chronic inflammatory and fibrotic diseases should be further explored.
Méthodes De Synthèse
The synthesis of 4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst, followed by the reduction of the resulting ethyl ester using sodium borohydride. The final step involves the reaction of the resulting amine with 3,3,3-trifluoropropylisocyanate in the presence of a base to yield the desired product.
Applications De Recherche Scientifique
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide is widely used in scientific research for its ability to selectively inhibit the activity of a specific type of protein kinase called PIM kinases. These kinases are involved in the regulation of cell growth and survival, making them attractive targets for the development of cancer therapeutics. TFPB has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of chronic inflammatory and fibrotic diseases.
Propriétés
IUPAC Name |
4-chloro-2-ethoxy-N-methyl-N-(3,3,3-trifluoropropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO2/c1-3-20-11-8-9(14)4-5-10(11)12(19)18(2)7-6-13(15,16)17/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIODFKSYMKPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)C(=O)N(C)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(1,3-Thiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7642735.png)
![Methyl 5-[(1,3-dimethylpyrazol-4-yl)methylamino]-2-methylbenzoate](/img/structure/B7642743.png)
![Methyl 5-[[5-(hydroxymethyl)furan-2-yl]methylamino]-2-methylbenzoate](/img/structure/B7642748.png)
![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642749.png)
![5-[4-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7642750.png)
![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)
![2-tert-butylsulfanyl-N-[2-(1,3,5-trimethylpyrazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7642772.png)


![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)

![3-[[4-(2-Methoxy-5-methylphenyl)oxan-4-yl]methyl]-1-methyl-1-(2-methylprop-2-enyl)urea](/img/structure/B7642825.png)